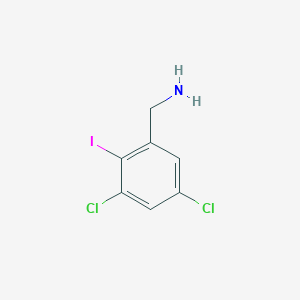

(3,5-Dichloro-2-iodophenyl)methanamine

Beschreibung

(3,5-Dichloro-2-iodophenyl)methanamine is a halogenated aromatic methanamine derivative. Its structure features a benzene ring substituted with chlorine atoms at positions 3 and 5, an iodine atom at position 2, and a methanamine (-CH2NH2) group. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the heavy iodine atom and electron-withdrawing chlorine substituents.

Eigenschaften

Molekularformel |

C7H6Cl2IN |

|---|---|

Molekulargewicht |

301.94 g/mol |

IUPAC-Name |

(3,5-dichloro-2-iodophenyl)methanamine |

InChI |

InChI=1S/C7H6Cl2IN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 |

InChI-Schlüssel |

NSLVGOZHXKTKAB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1CN)I)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-2-iodophenyl)methanamine typically involves the iodination of a precursor compound, followed by amination. One common method includes the reaction of 3,5-dichloro-2-iodobenzene with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (3,5-Dichloro-2-iodophenyl)methanamine may involve large-scale batch reactors where the precursor compounds are mixed and reacted under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Dichloro-2-iodophenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while substitution reactions can produce a variety of substituted phenylmethanamines.

Wissenschaftliche Forschungsanwendungen

(3,5-Dichloro-2-iodophenyl)methanamine is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes

Wirkmechanismus

The mechanism of action of (3,5-Dichloro-2-iodophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Physicochemical Properties

- Lipophilicity : The iodine atom likely increases lipophilicity (higher LogP) compared to fluorine-containing analogs (e.g., ). This could influence membrane permeability and bioavailability.

- Hydrogen-Bonding Capacity: The -CH2NH2 group in all compounds provides a hydrogen-bond donor, but electron-withdrawing substituents (e.g., Cl, I) may reduce basicity compared to methyl-substituted derivatives ().

Biologische Aktivität

(3,5-Dichloro-2-iodophenyl)methanamine is a chemical compound with potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (3,5-Dichloro-2-iodophenyl)methanamine is C7H6Cl2I N. The presence of multiple halogens (chlorine and iodine) in its structure suggests possible interactions with biological targets, potentially influencing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H6Cl2IN |

| Molecular Weight | 253.99 g/mol |

| IUPAC Name | (3,5-Dichloro-2-iodophenyl)methanamine |

The biological activity of (3,5-Dichloro-2-iodophenyl)methanamine may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

- Cytotoxic Effects : Studies have indicated that similar compounds can induce apoptosis in cancer cells by triggering oxidative stress or disrupting mitochondrial function.

Cytotoxicity Studies

Research has demonstrated varying degrees of cytotoxicity for (3,5-Dichloro-2-iodophenyl)methanamine against different cancer cell lines. In a study assessing its effects on MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity at concentrations above 50 µM, leading to increased cell death compared to control groups .

Table 1: Cytotoxicity Results

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 25 | 85 |

| MCF-7 | 50 | 60 |

| MCF-7 | 100 | 40 |

Case Studies and Research Findings

- Antimicrobial Activity : A study explored the antimicrobial properties of derivatives of (3,5-Dichloro-2-iodophenyl)methanamine. The results indicated that certain derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

- Anticancer Potential : Another investigation focused on the anticancer effects of this compound on various tumor cell lines. The findings revealed that it could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds highlighted that modifications in the halogen substitution pattern significantly affected biological activity. For instance, increasing the number of chlorine atoms enhanced cytotoxic effects while maintaining selectivity towards cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.